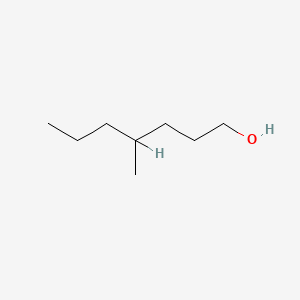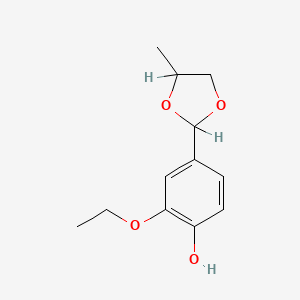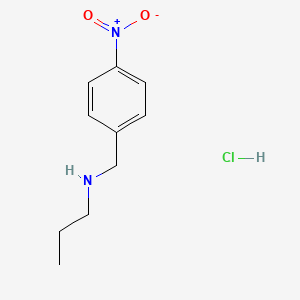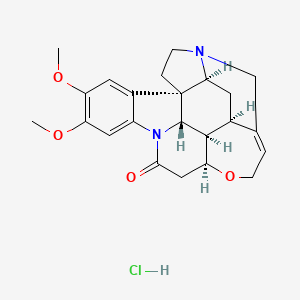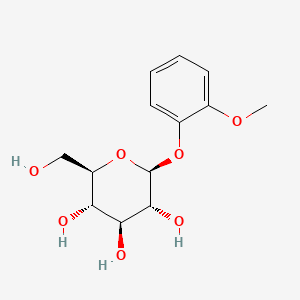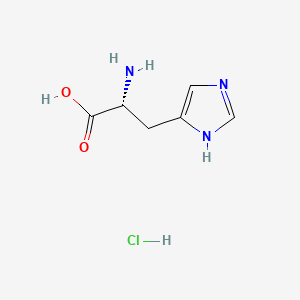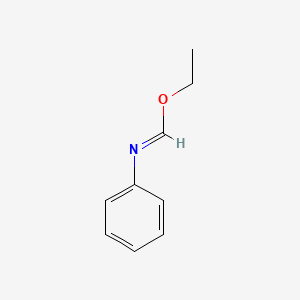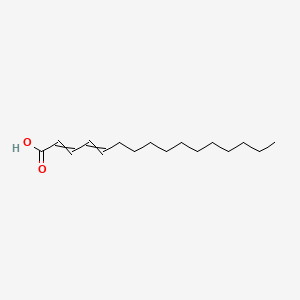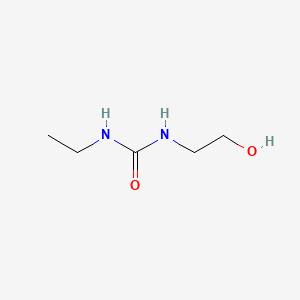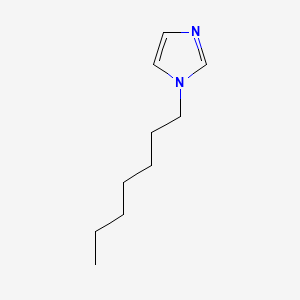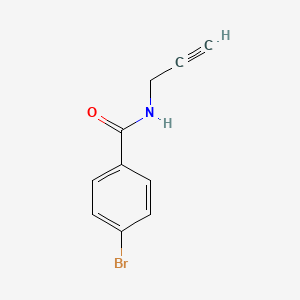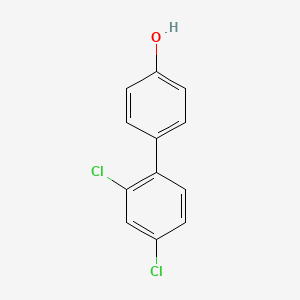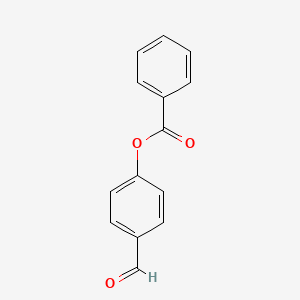
4-Formylphenyl benzoate
概述
描述
4-Formylphenyl benzoate is an organic compound with the molecular formula C14H10O3. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is used in various chemical syntheses and has applications in scientific research.
作用机制
Target of Action
It’s known that benzoate derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that benzylic compounds, such as 4-formylphenyl benzoate, are activated towards free radical attack . This suggests that this compound may interact with its targets through a free radical mechanism, leading to changes in the target’s function .
Biochemical Pathways
For instance, they can be metabolized via the benzoyl-CoA pathway , and they can also participate in the biosynthesis of phenolic compounds .
Result of Action
It’s known that benzoate derivatives can have various biological effects, depending on their specific structures and functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity . Additionally, its stability and efficacy can be influenced by factors such as temperature, pH, and light exposure .
生化分析
Biochemical Properties
4-Formylphenyl benzoate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as thiazoles and thiazolidinones . It interacts with various enzymes and proteins, including those involved in the catalytic degradation of dyes and the inhibition of protein kinases . The compound’s interactions with these biomolecules are essential for its function as a precursor in the synthesis of bioactive molecules.
Cellular Effects
This compound has been shown to exhibit significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines such as HepG2, MCF-7, and HeLa . The compound influences cell function by disrupting cell signaling pathways, inducing apoptosis, and affecting gene expression. These effects are crucial for its potential use as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as protein kinases, and inhibits their activity . This inhibition disrupts cellular signaling pathways, leading to apoptosis and other cellular effects. Additionally, this compound can induce changes in gene expression, further contributing to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential for sustained biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the benzoate catabolic pathway . It interacts with enzymes such as catechol-1,2-dioxygenase and muconate cycloisomerase, which are involved in the degradation of aromatic compounds. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are essential for its biochemical activity. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Formylphenyl benzoate can be synthesized through the esterification of 4-hydroxybenzaldehyde with benzoyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures (0°C) and then warming to room temperature . The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted and purified through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Formylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: 4-Carboxyphenyl benzoate.
Reduction: 4-Hydroxymethylphenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the electrophile used.
科学研究应用
4-Formylphenyl benzoate is utilized in the synthesis of heterocyclic compounds, such as thiazole and thiazolidinone derivatives, which exhibit significant antibacterial activity . It serves as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures. Additionally, it finds applications in the development of new materials and pharmaceuticals.
相似化合物的比较
Methyl 4-(4-formylphenyl)benzoate: Similar structure with a methyl ester group instead of a phenyl ester.
4-Formylbenzoic acid: Contains a formyl group directly attached to the benzoic acid without the ester linkage.
Uniqueness: 4-Formylphenyl benzoate is unique due to its dual functional groups (formyl and ester), which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules.
属性
IUPAC Name |
(4-formylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJGYDXCOKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277671 | |
| Record name | 4-formylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-06-0 | |
| Record name | 5339-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-formylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Formylphenyl benzoate a valuable precursor in organic synthesis, and what types of compounds have been successfully synthesized using it?
A1: this compound's versatility stems from its structure, which contains both an aldehyde and an ester group. These functional groups are reactive towards various reagents, making it a useful building block for creating diverse heterocyclic compounds. Recent research has showcased its successful utilization in synthesizing novel thiazole and thiazolidin-5-one derivatives. [] These heterocyclic scaffolds are known for their diverse biological activities, making them promising candidates for developing new drugs and therapeutic agents.
Q2: What biological activities have been explored for the newly synthesized derivatives of this compound?
A2: Researchers have been particularly interested in exploring the antibacterial properties of these newly synthesized derivatives. Studies have shown that several thiazole and thiazolidin-5-one derivatives containing the phenyl benzoate moiety exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, ] Some of these compounds demonstrate potency comparable to standard antibacterial agents like Ampicillin, highlighting their potential as leads for new antibacterial drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
